molecular formula C13H11NO3 B069167 Benzyl 6-hydroxynicotinate CAS No. 191157-01-4

Benzyl 6-hydroxynicotinate

Cat. No.: B069167
CAS No.: 191157-01-4
M. Wt: 229.23 g/mol
InChI Key: HGBIRINXNOIQIR-UHFFFAOYSA-N
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Description

Benzyl 6-hydroxynicotinate is a chemical compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, featuring a benzyl ester group and a hydroxyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 6-hydroxynicotinate can be synthesized through esterification reactions involving 6-hydroxynicotinic acid and benzyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 6-hydroxynicotinate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 6-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 6-position of the pyridine ring plays a crucial role in its biological activity. It can form hydrogen bonds with target proteins, influencing their function and activity. Additionally, the benzyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the benzyl ester and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-7-6-11(8-14-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBIRINXNOIQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427468
Record name BENZYL 6-HYDROXYNICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191157-01-4
Record name BENZYL 6-HYDROXYNICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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